methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl group attached to a para-substituted phenyl ring. The sulfamoyl nitrogen is further functionalized with a 2-methoxy-2-(o-tolyl)ethyl substituent, where the o-tolyl group (a methyl-substituted benzene ring at the ortho position) introduces steric and electronic effects that influence the compound’s physicochemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXICUCPMHJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or methoxy group, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Biological Activity
Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This compound features a carbamate group, a sulfamoyl group, and a methoxy group, contributing to its diverse reactivity and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula: C₁₈H₂₂N₂O₅S
- Molecular Weight: 378.4 g/mol
- CAS Number: 1448070-92-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or modulating receptor functions through specific interactions. This can lead to alterations in cellular pathways, resulting in various biological effects, such as anti-inflammatory or antimicrobial activities.
Biological Activities
-
Enzyme Inhibition:
- The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies suggest that it may exhibit selective inhibition of COX-1 over COX-2, which could reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties:
- Potential Anti-Cancer Activity:
Study on COX Inhibition
A study conducted on a series of sulfonamide derivatives indicated that compounds similar to this compound demonstrated significant COX-1 inhibition with IC50 values ranging from 0.18 to 0.32 µM. This suggests that structural modifications can enhance selectivity and potency against COX enzymes .
Antimicrobial Activity Assessment
In vitro tests have shown that this compound exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
